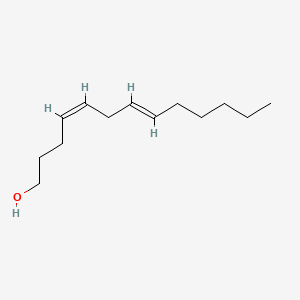
(Z,E)-Trideca-4,7-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z,E)-Trideca-4,7-dien-1-ol is an organic compound characterized by its unique structure, which includes a 13-carbon chain with two double bonds located at the 4th and 7th positions, and a hydroxyl group at the 1st position The compound exhibits geometric isomerism, with the double bonds in the Z and E configurations, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z,E)-Trideca-4,7-dien-1-ol typically involves the use of alkenes and alcohols as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation or hydroformylation processes. These methods allow for the selective formation of the desired isomer by controlling the reaction conditions, such as temperature, pressure, and the choice of catalyst. For example, the use of a rhodium-based catalyst can facilitate the hydroformylation of alkenes to produce the desired alcohol.
化学反应分析
Types of Reactions: (Z,E)-Trideca-4,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bonds can be reduced to single bonds using hydrogenation with a palladium or platinum catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of tridecan-4,7-dien-1-one or tridecan-4,7-dien-1-al.
Reduction: Formation of tridecan-4,7-diol.
Substitution: Formation of trideca-4,7-dien-1-chloride.
科学研究应用
(Z,E)-Trideca-4,7-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
作用机制
The mechanism of action of (Z,E)-Trideca-4,7-dien-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may act as a ligand that binds to receptors involved in pheromone signaling, thereby modulating the behavior of insects. In medicinal applications, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
相似化合物的比较
(E,E)-Trideca-4,7-dien-1-ol: Similar structure but with both double bonds in the E configuration.
(Z,Z)-Trideca-4,7-dien-1-ol: Similar structure but with both double bonds in the Z configuration.
Trideca-4,7-dien-1-ol: Without specific E/Z configuration.
Uniqueness: (Z,E)-Trideca-4,7-dien-1-ol is unique due to its specific geometric isomerism, which can influence its chemical reactivity and biological activity. The presence of both Z and E configurations in the same molecule can result in distinct physical and chemical properties compared to its isomers.
生物活性
(Z,E)-Trideca-4,7-dien-1-ol, characterized by its 13-carbon chain with double bonds at the 4th and 7th positions and a hydroxyl group at the 1st position, has garnered attention for its unique biological activities. This compound exhibits geometric isomerism, which can significantly influence its chemical reactivity and biological functions. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₃H₂₄O
- CAS Number : 57981-61-0
- Structural Characteristics : The compound features both Z and E configurations of the double bonds, contributing to its unique properties compared to its isomers.
1. Pheromone Signaling
Research indicates that this compound plays a role in insect pheromone signaling. It has been identified as a component in the sex pheromones of various insects, including the potato tuber moth (Phthorimaea operculella). The compound's specific geometric configuration may enhance its effectiveness as a signaling molecule, influencing mating behaviors in target species .
2. Antimicrobial Properties
Studies have explored the antimicrobial potential of this compound. It has shown activity against several bacterial strains, suggesting its potential use in developing new antimicrobial agents. The presence of the hydroxyl group likely contributes to its interaction with microbial cell membranes, disrupting their integrity and function.
3. Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It could inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in biological systems. This activity is particularly relevant for therapeutic applications targeting inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound may act as a ligand for receptors involved in pheromone signaling in insects.
- Enzyme Inhibition : It may inhibit enzymes related to inflammation, affecting pathways that lead to inflammatory responses.
Research Findings and Case Studies
The following table summarizes key studies related to the biological activity of this compound:
属性
CAS 编号 |
57981-61-0 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC 名称 |
trideca-4,7-dien-1-ol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,14H,2-5,8,11-13H2,1H3 |
InChI 键 |
RJYCGBIUZZJVLQ-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCO |
手性 SMILES |
CCCCC/C=C\C/C=C/CCCO |
规范 SMILES |
CCCCCC=CCC=CCCCO |
Key on ui other cas no. |
57981-61-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















